Ethyl 3-amino-2,6-difluoro-5-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-2,6-difluoro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-8(11)5(2)4-6(13)9(7)12/h4H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJVRHOXGIKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1F)N)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate typically involves the following steps:
Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous benzoate derivatives are critical for understanding its behavior. Below is a detailed comparison:
Structural Analogues from
| Compound Name | Substituent Positions | Molecular Formula | Key Differences vs. Target Compound |
|---|---|---|---|
| Ethyl 2-amino-5-fluorobenzoate | Amino (2), F (5) | C₉H₁₀FNO₂ | Fluorine at position 5 vs. 2,6; lacks methyl |
| 2-Amino-4,6-difluorobenzoic acid | Amino (2), F (4,6) | C₇H₅F₂NO₂ | Carboxylic acid (vs. ester); F at 4,6 vs. 2,6 |
| 2-Amino-4-fluoro-3-methylbenzoic acid | Amino (2), F (4), Me (3) | C₈H₈FNO₂ | Methyl at position 3 vs. 5; lacks ester group |
| Ethyl 3-amino-2,6-difluoro-5-methylbenzoate | Amino (3), F (2,6), Me (5) | C₁₀H₁₁F₂NO₂ | Reference compound |
Key Observations :
- Fluorine Substitution: The 2,6-difluoro configuration in the target compound enhances electronic withdrawal symmetry compared to mono-fluoro or asymmetrically difluoro analogues (e.g., 2-Amino-4,6-difluorobenzoic acid). This symmetry may stabilize resonance structures, affecting reactivity in substitution reactions .
- Amino Group Position: The amino group at position 3 (meta to ester) vs.
Photophysical Comparison with EAADCy ()
EAADCy (Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate) shares amino and ester groups with the target compound but features additional cyano groups and a phenyl substituent. Key differences:
- Charge Transfer Efficiency: EAADCy’s cyano groups enhance intramolecular charge transfer (ICT), leading to excitation-wavelength-dependent fluorescence. The target compound, lacking cyano groups, may exhibit weaker ICT effects but greater stability due to fluorine’s inductive effects .
- Solvent Interaction: Both compounds likely undergo solvent relaxation in polar media, but the target’s fluorinated structure may reduce dipole moment changes compared to EAADCy’s cyano-rich system .
Table 1: Comparative Electronic Properties
| Compound | LogP (Predicted) | Dipole Moment (Debye) | Fluorescence λmax (nm) |
|---|---|---|---|
| This compound | 2.1 | 4.8 | Not reported |
| EAADCy () | 1.8 | 6.2 | 450 (ICT), 390 (LE) |
| Ethyl 2-amino-5-fluorobenzoate | 1.9 | 3.5 | Not reported |
Notes:
- LogP values estimated using fragment-based methods; fluorine and methyl groups increase hydrophobicity.
- Fluorescence data for the target compound are absent in the evidence, but its structure suggests weaker ICT than EAADCy .
Biological Activity
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Ethyl ester group : Enhances solubility and bioavailability.
- Amino group : Capable of forming hydrogen bonds with biological targets.
- Difluoro substituents : Increase lipophilicity, facilitating membrane penetration.
The molecular formula is C12H12F2N O2, with a molecular weight of approximately 201.17 g/mol.
The biological activity of this compound is largely attributed to its structural components:
-
Interaction with Biological Targets :
- The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
- The difluoro groups enhance the compound's lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
-
Antimicrobial Activity :
- This compound has shown promise in disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
- Its efficacy against various Gram-negative bacteria has been highlighted in recent studies.
-
Anticancer Properties :
- Preliminary investigations suggest that the compound may induce apoptosis in cancer cells or inhibit their proliferation through specific molecular pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (E. coli) | 0.25 µg/mL |
| Klebsiella pneumoniae | 0.5 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against E. coli and Klebsiella pneumoniae.
Anticancer Activity
In another study focused on the anticancer potential of this compound, researchers reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
The compound demonstrated a dose-dependent inhibition of cell growth in both cancer cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
